

Validation of MK-2295 as a Selective TRPV1 Tool Compound: A Comparative Guide

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Compound of Interest

Compound Name: MK-2295

Cat. No.: B15620319

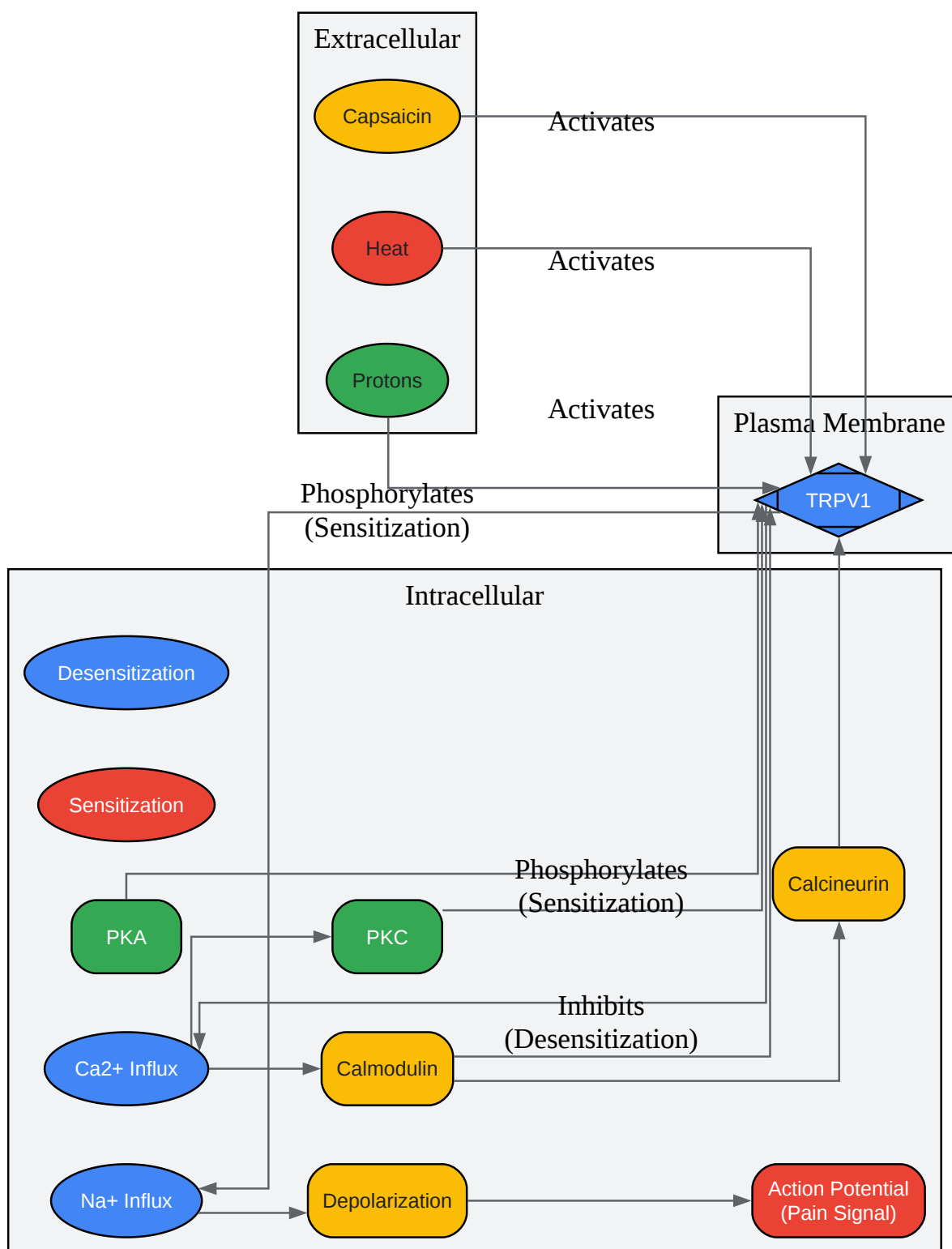
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Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel that plays a crucial role in the detection and transduction of noxious stimuli, including heat, protons (acidic conditions), and various endogenous and exogenous chemical ligands. Its involvement in pain perception and neurogenic inflammation has made it a significant target for the development of novel analgesic drugs. The validation of selective tool compounds is paramount for the accurate investigation of TRPV1's physiological and pathological roles. This guide provides a comprehensive comparison of **MK-2295**, a potent TRPV1 antagonist, with other commonly used tool compounds, supported by experimental data and detailed protocols.

TRPV1 Signaling Pathway

Activation of the TRPV1 channel leads to an influx of cations, primarily Ca^{2+} and Na^{+} , resulting in depolarization of sensory neurons and the initiation of a pain signal. The activity of TRPV1 is modulated by various intracellular signaling pathways. For instance, protein kinase A (PKA) and protein kinase C (PKC) can phosphorylate TRPV1, leading to its sensitization and a lower threshold for activation. Conversely, the channel can be desensitized through mechanisms involving Ca^{2+} -dependent phosphatases like calcineurin and interactions with calmodulin.



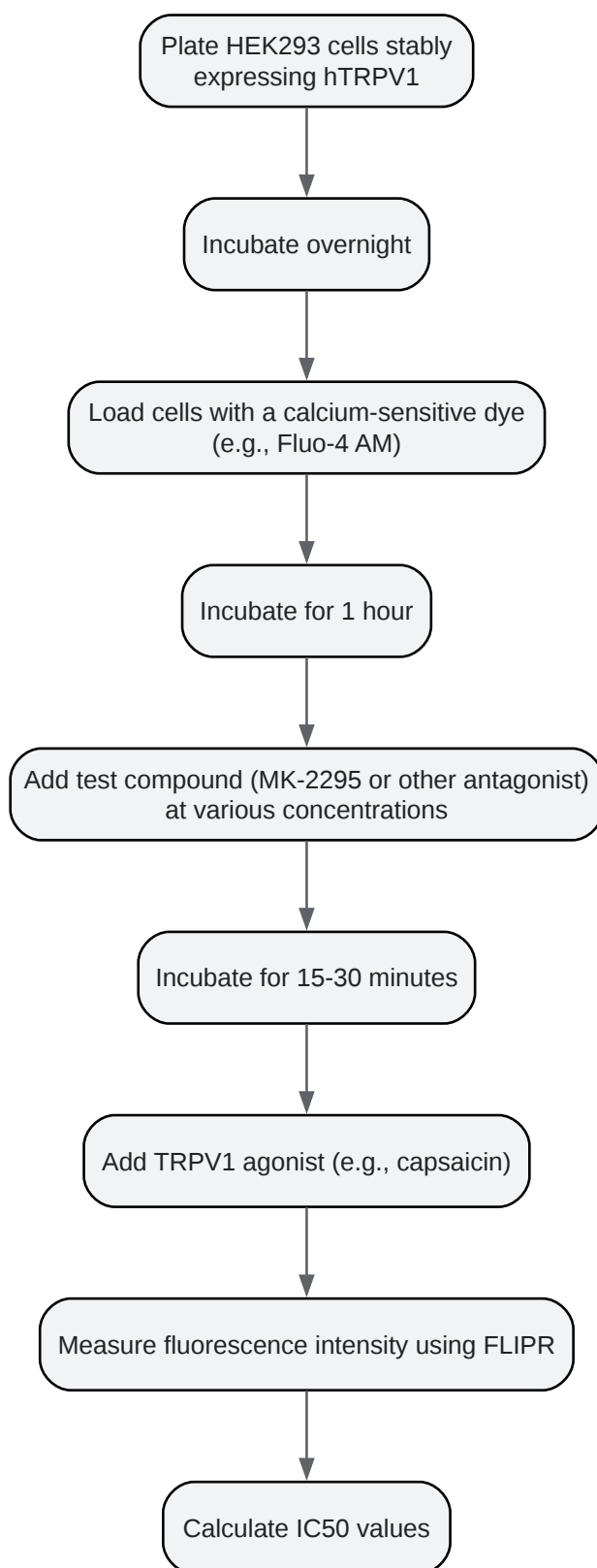


Plate HEK293 cells expressing hTRPV1 on glass coverslips. Mount coverslip in recording chamber on microscope. Approach a single cell with a glass micropipette. Eject a high-resistance seal (200 MΩ). Rupture the cell membrane to achieve whole-cell configuration. Apply voltage-clamp protocol. Perfuse with TRPV1 agonist to elicit current. Perfuse with agonist + test compound. Measure the inhibition of the TRPV1 current. Calculate percent inhibition.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com